

how to validate GPR35 expression levels in a new cell model

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Compound of Interest

Compound Name: GPR35 agonist 2

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Technical Support Center: GPR35 Expression Validation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the expression of G protein-coupled receptor 35 (GPR35) in new cell models.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to validate GPR35 expression?

A1: The most common methods for validating GPR35 expression at the mRNA and protein levels are quantitative PCR (qPCR), Western blotting, flow cytometry, and immunofluorescence.

Q2: GPR35 is an orphan receptor. What are its known ligands and signaling pathways?

A2: While GPR35's endogenous ligand is still under investigation, several molecules, including kynurenic acid and lysophosphatidic acid, have been shown to activate it.^{[1][2]} GPR35 activation is known to couple to Gai/o, Gα12/13, and Gαq proteins, as well as engage β-arrestin-2.^{[1][3][4]} This leads to the modulation of downstream signaling pathways such as MAPK/ERK, NF-κB, and RhoA, and can influence intracellular calcium levels.^{[1][5]}

Q3: Are there known splice variants of human GPR35?

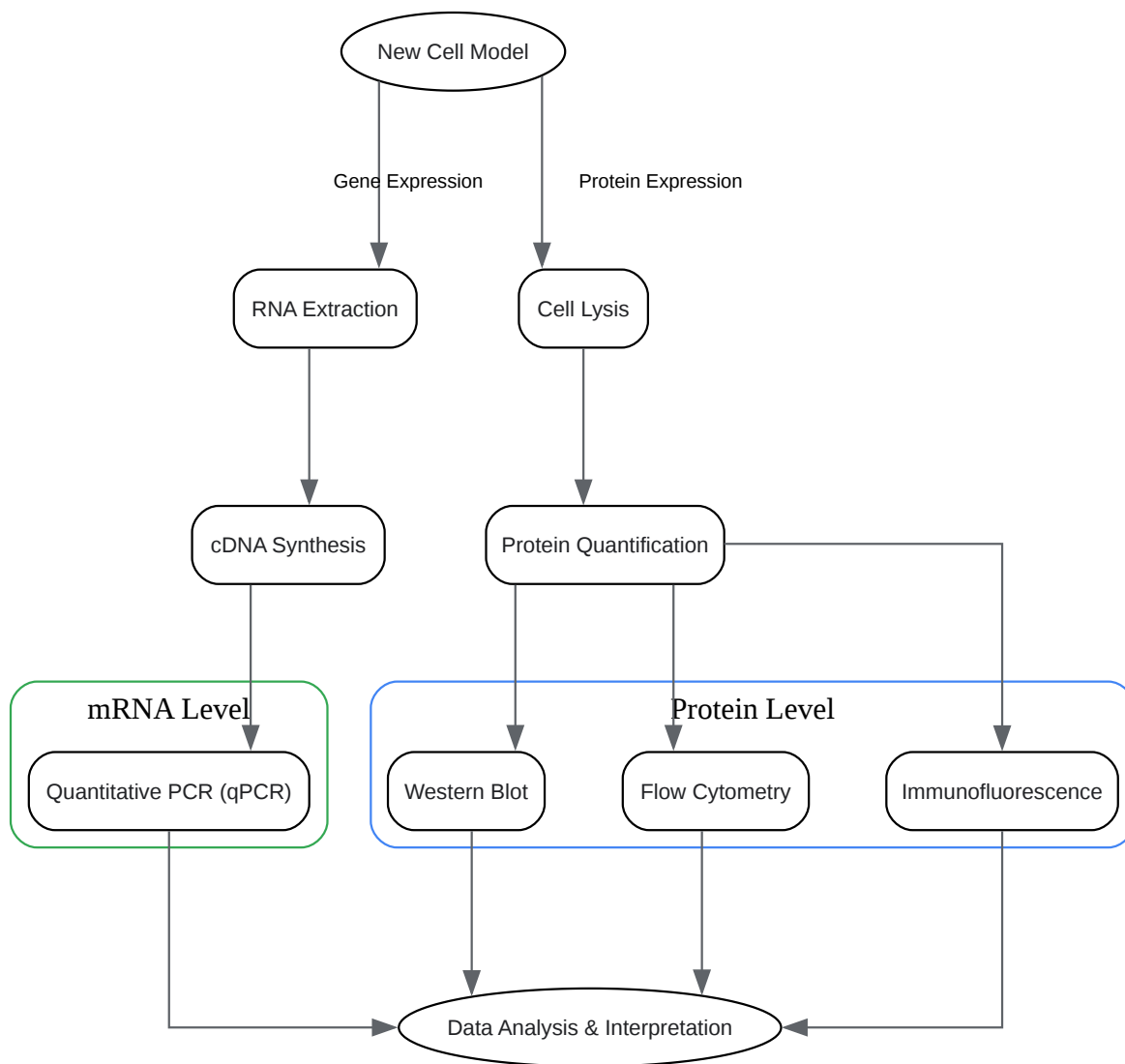
A3: Yes, the human GPR35 gene can be transcribed into different variants, with GPR35a being a shorter isoform and GPR35b being a longer isoform.[\[6\]](#)[\[7\]](#) It is important to consider which isoform is expressed in your cell model.

Q4: Where is GPR35 typically expressed?

A4: GPR35 expression is heightened in immune and gastrointestinal tissues.[\[8\]](#) It has been detected in various cell types, including intestinal epithelial cells, macrophages, and neutrophils.[\[1\]](#)[\[2\]](#)

Experimental Workflow Overview

Here is a general workflow for validating GPR35 expression in a new cell model.

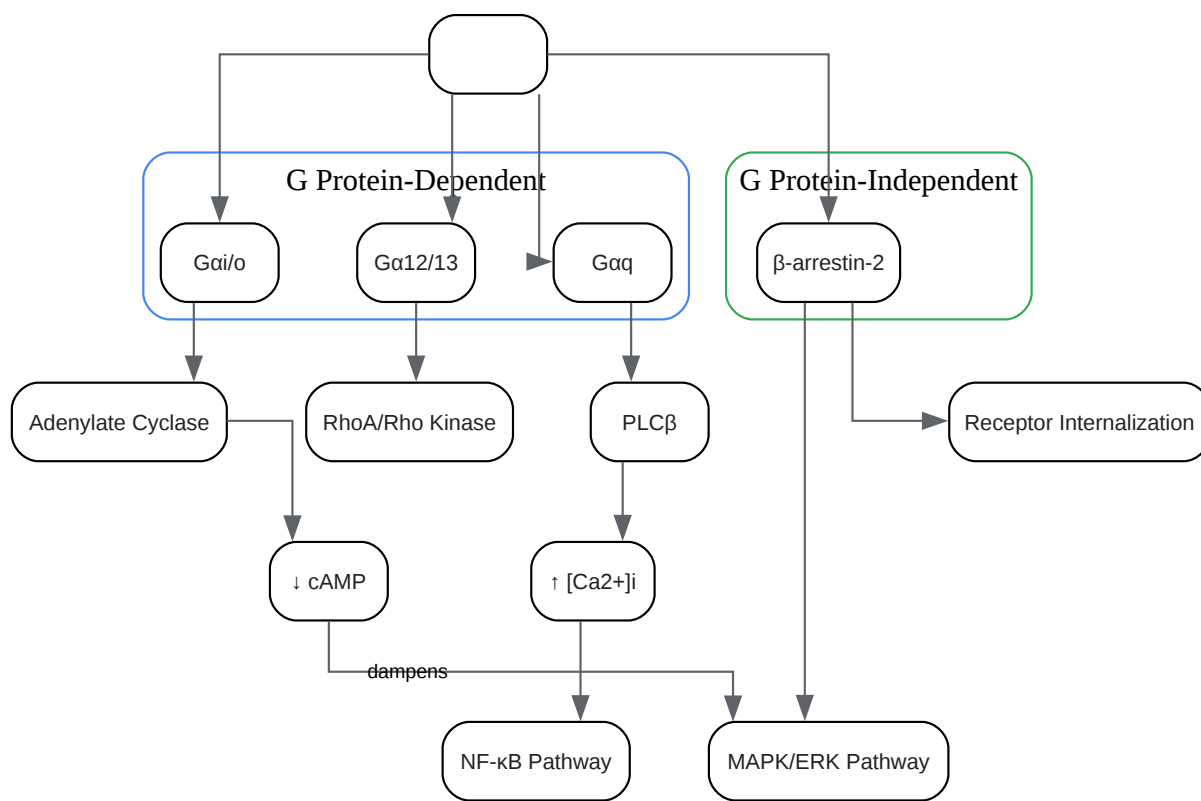


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Figure 1. A general workflow for validating GPR35 expression.

GPR35 Signaling Pathway

The following diagram illustrates the known signaling pathways activated by GPR35.



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Figure 2. GPR35 signaling pathways.

Experimental Protocols & Troubleshooting Quantitative PCR (qPCR)

Objective: To quantify GPR35 mRNA levels.

Parameter	Recommendation
Human Primers	Forward: 5'-AACCTCCTGGTGTTCGTGGTCT-3' [9] Reverse: 5'-GCAGTTGGCATCTGAGAGCTTG-3' [9]
Mouse Primers	Forward: 5'-CTCTGCTCCTTGCCATTTGTGC-3' [10] Reverse: 5'-AGCAATGGCAGTGACCAGGCTT-3' [10]
Reagents	SYBR Green qPCR Master Mix
Cycling Conditions	Activation: 50°C for 2 min; Pre-soak: 95°C for 10 min; Denaturation: 95°C for 15 sec; Annealing/Extension: 60°C for 1 min (40 cycles) [9] [10]

Troubleshooting Guide: qPCR

Issue	Possible Cause	Solution
No or low signal	RNA degradation	Use fresh samples and appropriate RNA extraction and storage methods.
Inefficient cDNA synthesis	Optimize reverse transcription reaction conditions.	
Poor primer efficiency	Validate primer efficiency with a standard curve.	
Non-specific amplification	Primer-dimers	Perform a melt curve analysis to check for non-specific products. Optimize annealing temperature.
Genomic DNA contamination	Treat RNA samples with DNase I.	
High Cq values	Low GPR35 expression in the cell model	Increase the amount of cDNA template. Consider using a pre-amplification step.

Western Blotting

Objective: To detect GPR35 protein and determine its molecular weight.

Parameter	Recommendation
Primary Antibody	Rabbit Polyclonal anti-GPR35 (e.g., Thermo Fisher PA5-23237)[11]
Primary Antibody Dilution	0.5-1 µg/mL[11]
Secondary Antibody	HRP-conjugated anti-rabbit IgG
Blocking Buffer	5% non-fat dry milk or 5% BSA in TBST[12]
Lysis Buffer	RIPA buffer with protease and phosphatase inhibitors[12]
Expected Band Size	~34 kDa[11]

Troubleshooting Guide: Western Blotting

Issue	Possible Cause	Solution
No or weak signal	Low protein expression	Load more protein per lane (20-40 µg). [13]
Inefficient antibody binding	Incubate primary antibody overnight at 4°C. [12]	
Poor protein transfer	Optimize transfer time and voltage, especially for a membrane protein. [14]	
High background	Insufficient blocking	Increase blocking time to at least 1 hour. [12]
Non-specific antibody binding	Titrate primary and secondary antibody concentrations. Increase the number and duration of washes. [13]	
Multiple bands	Protein degradation	Use fresh lysates and add protease inhibitors. [12]
Non-specific antibody binding	Use a more specific antibody or perform antibody validation with a positive and negative control.	
Splice variants or post-translational modifications	Consult literature for known isoforms of GPR35.	

Flow Cytometry

Objective: To quantify the percentage of cells expressing GPR35 on the cell surface.

Parameter	Recommendation
Primary Antibody	FITC-conjugated anti-GPR35 (extracellular)[15] or unconjugated primary antibody followed by a fluorescent secondary.
Primary Antibody Dilution	Titrate for optimal signal-to-noise ratio.
Controls	Unstained cells, isotype control, and fluorescence minus one (FMO) control.[11]
Staining Buffer	PBS with 1-2% BSA or FBS.

Troubleshooting Guide: Flow Cytometry

Issue	Possible Cause	Solution
Low or no positive signal	Low surface expression	If GPR35 is primarily intracellular, permeabilize cells before staining.
Antibody not recognizing native conformation	Use an antibody validated for flow cytometry.	
High background staining	Non-specific antibody binding	Include a blocking step with Fc block. Use an isotype control to set gates.
Dead cells binding antibody non-specifically	Use a viability dye to exclude dead cells from the analysis.	
Poor cell separation	Insufficient antibody titration	Perform an antibody titration to find the optimal concentration.

Immunofluorescence

Objective: To visualize the subcellular localization of GPR35.

Parameter	Recommendation
Primary Antibody	Rabbit Polyclonal anti-GPR35 (e.g., Thermo Fisher PA5-23237)[11]
Primary Antibody Dilution	5 µg/mL[11]
Secondary Antibody	Fluorophore-conjugated anti-rabbit IgG
Fixation	4% Paraformaldehyde (PFA) for 15 minutes.[16]
Permeabilization	0.1% Triton X-100 in PBS for 15 minutes (if detecting intracellular GPR35).[16]
Blocking	10% goat serum in PBS for at least 1 hour.[16]

Troubleshooting Guide: Immunofluorescence

Issue	Possible Cause	Solution
No or weak staining	Low protein expression	Use a sensitive detection system or signal amplification method.
Antibody cannot access the epitope	Try different fixation and permeabilization methods.	
High background/non-specific staining	Insufficient blocking	Increase blocking time and use serum from the same species as the secondary antibody.[17]
Primary or secondary antibody concentration too high	Titrate antibody concentrations.[17]	
Autofluorescence	Use an autofluorescence quenching reagent or appropriate filter sets.	
Incorrect subcellular localization	Fixation artifacts	Optimize fixation conditions (time, temperature, fixative).
Antibody cross-reactivity	Validate antibody specificity with controls (e.g., knockout/knockdown cells).	

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